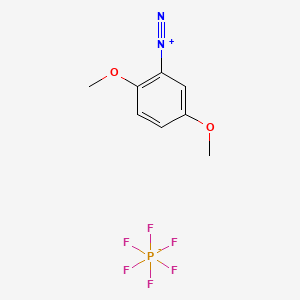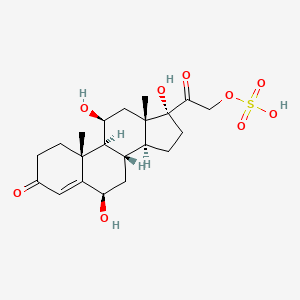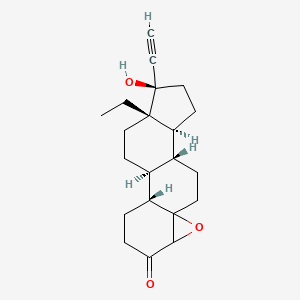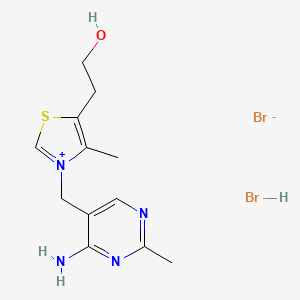
2,5-Dimethoxybenzenediazonium hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethoxybenzenediazonium hexafluorophosphate is an organic compound with the molecular formula C8H9N2O2.F6P. It is a diazonium salt, which is a class of organic compounds containing a diazonium group (R-N2+). This compound is known for its applications in organic synthesis, particularly in the preparation of aryl derivatives through diazonium coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethoxybenzenediazonium hexafluorophosphate typically involves the diazotization of 2,5-dimethoxyaniline. The process includes the following steps:
Diazotization: 2,5-dimethoxyaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Salt Formation: The resulting diazonium salt is then treated with hexafluorophosphoric acid to precipitate this compound as a solid.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature control and reagent concentrations, to ensure high yield and purity of the final product .
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions where the diazonium group is replaced by other functional groups. Common reagents include copper(I) salts (Sandmeyer reaction) and potassium iodide.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding arylamine using reducing agents like hypophosphorous acid.
Common Reagents and Conditions:
Copper(I) salts: for Sandmeyer reactions.
Potassium iodide: for iodination.
Phenols and aromatic amines: for azo coupling.
Hypophosphorous acid: for reduction.
Major Products Formed:
Aryl halides: from Sandmeyer reactions.
Azo compounds: from coupling reactions.
Arylamines: from reduction reactions.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethoxybenzenediazonium hexafluorophosphate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various aryl derivatives.
Material Science: It is employed in the preparation of functionalized materials, including polymers and dyes.
Biological Studies: It is used in the modification of biomolecules for studying protein interactions and labeling.
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 2,5-dimethoxybenzenediazonium hexafluorophosphate primarily involves the formation of reactive intermediates during its chemical reactions. The diazonium group (R-N2+) is highly reactive and can undergo various transformations, such as substitution and coupling, to form new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
- 2,5-Dimethoxybenzenediazonium chloride
- 2,5-Dimethoxybenzenediazonium tetrafluoroborate
- Benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-)
Comparison: 2,5-Dimethoxybenzenediazonium hexafluorophosphate is unique due to its hexafluorophosphate counterion, which provides greater stability and solubility compared to other diazonium salts. This makes it particularly useful in organic synthesis and material science applications .
Eigenschaften
CAS-Nummer |
61286-62-2 |
|---|---|
Molekularformel |
C8H9F6N2O2P |
Molekulargewicht |
310.13 g/mol |
IUPAC-Name |
2,5-dimethoxybenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C8H9N2O2.F6P/c1-11-6-3-4-8(12-2)7(5-6)10-9;1-7(2,3,4,5)6/h3-5H,1-2H3;/q+1;-1 |
InChI-Schlüssel |
DAPNIPMCTFGGCQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)[N+]#N.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Spiro[isobenzofuran-1(3H),1'-[1H,3H]naphtho[1,8-cd]pyran]-3,3'-dione](/img/structure/B13421598.png)

![2-[(1S,2R)-2-hydroxycyclopentyl]acetic acid](/img/structure/B13421605.png)


